Biochemical PERK Potency: Indoline Derivative 10 vs. GSK-2606414
In a biochemical LanthaScreen assay using recombinant GST-tagged PERK, Indoline derivative 10 inhibited PERK with an IC50 of 0.794 nM [1]. The benchmark PERK inhibitor GSK-2606414, which employs a distinct pyrrolopyrimidine scaffold, exhibits an IC50 of 0.4 nM in the same assay format . While GSK-2606414 achieves approximately 2-fold greater biochemical potency, Indoline derivative 10 retains sub-nanomolar activity and is structurally differentiated via its quinazoline hinge-binding motif.
| Evidence Dimension | Biochemical PERK inhibition (IC50) |
|---|---|
| Target Compound Data | 0.794 nM |
| Comparator Or Baseline | GSK-2606414: 0.4 nM |
| Quantified Difference | 1.99-fold higher IC50 for Indoline derivative 10 |
| Conditions | Recombinant GST-tagged PERK (unknown origin); LanthaScreen assay |
Why This Matters
The sub-nanomolar biochemical potency confirms that Indoline derivative 10 engages PERK with high affinity, supporting its use as a chemical probe for dissecting PERK-dependent signaling when a structurally distinct chemotype is required to mitigate scaffold-specific off-target effects.
- [1] BindingDB. BDBM50043027 (CHEMBL3355037): IC50 = 0.794 nM (LanthaScreen assay for PERK). View Source
